改性黄素腺嘌呤二核苷酸

描述

The Modified Functional Attribute Diversity (MFAD) is a metric derived from the Functional Attribute Diversity (FAD) approach, which is used in biological sciences to measure the diversity of plant and animal communities based on functional traits . In the context of dietary diversity, the functional unit is defined as the nutritional components of the diet, and MFAD measures the variety of nutrients based on both the number of different food items, as well as the amount of each item present .

Synthesis Analysis

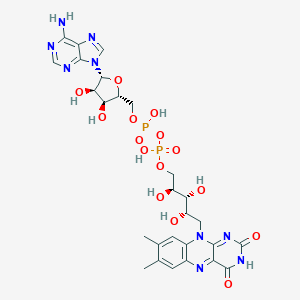

The synthesis of FAD nucleobase analogues has been reported using chemical and enzymatic methods with readily available starting materials achieved in 1-3 steps with moderate yields (10-51%) . Escherichia coli glutathione reductase can use these analogues to catalyse the reduction of glutathione .

Molecular Structure Analysis

The molecular structure of FAD has been studied extensively. For instance, the three-dimensional structure of fungus-derived glucose dehydrogenase using FAD as the cofactor has been reported . The overall structure is similar to that of fungal glucose oxidases (GOxs) reported till date .

Chemical Reactions Analysis

FAD plays a crucial role in various chemical reactions. For instance, it has been used to encapsulate the cofactor flavin adenine dinucleotide (FAD) using polymeric gold nanoparticles (PEG-AuNPs) through two chemical methods of functionalization . Moreover, FAD, an essential cofactor in cellular metabolism, catalyses a wide range of redox reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of FAD have been studied in various contexts. For instance, when PEG diacid (PEG) interacts with the FAD molecule in aqueous solution, a chemical-physical change occurred .

科学研究应用

基于应变的失效评估图应用:肖、刘、戴 (2018) 的一项研究开发了一种改进的基于应变的 FAD 方法,使用载荷外边界位移来测量参考应变。此修改包括反映缺陷尺寸、部件几何形状和材料特性的参数,使评估方法更保守,对工程应用更安全 Xiao, Liu, and Dai (2018)。

管道缺陷评估:Bouledroua、Meliani 和 Pluvinage (2017) 使用约束修改的 FAD 来评估与管道中各种缺陷相关的安全系数。这种方法可能会降低评估中的保守性,表明修改后的 FAD 在管道完整性评估中的适用性 (Bouledroua, Meliani, & Pluvinage, 2017)。

电聚合 FAD 作为 NADH 转换器:Karyakin 等人 (2004) 探索了电聚合 FAD 在模拟酶活性中的用途,特别是 NADH 氧化。该研究证明了聚 (FAD) 作为有效电催化剂的潜力,为 NADH 检测开辟了分析化学的新途径 (Karyakin, Ivanova, Revunova, & Karyakina, 2004)。

FAD 改性氧化锌薄膜:林和陈 (2005) 研究了 FAD 改性氧化锌薄膜的制备,用于研究沉积过程和电催化性能。该研究突出了 FAD 在增强电化学应用中的潜力 (Lin & Chen, 2005)。

使用 FAD/壳聚糖/CNT 纳米复合材料进行电化学传感:库马尔、陈和陈 (2010) 证明了使用 FAD/壳聚糖/CNT 纳米复合材料修饰电极进行 H2O2 传感。这突出了 FAD 在开发灵敏且稳定的生物传感器中的作用 (Kumar, Chen, & Chen, 2010)。

鱼类聚集装置 (FAD) 研究:邓普斯特和塔奎特 (2004) 综述了有关渔业中 FAD 的文献,确定了研究空白和生态研究的潜在方向。这强调了 FAD 在增强对远洋生态系统理解中的作用 (Dempster & Taquet, 2004)。

安全和危害

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14-,15-,16+,19+,20+,21+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWQXMAJTJZDQX-DZGRYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N9O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160743 | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate | |

CAS RN |

138663-53-3 | |

| Record name | Modified fad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138663533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modified fad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)